cyanomethyl N,N-dimethylcarbamate
Description
Cyanomethyl N,N-dimethylcarbamate (CAS: 153648-59-0) is a carbamate derivative characterized by a cyanomethyl group (-CH2CN) esterified to the carbamate functional group (O-C(=O)-N(CH3)2). It is structurally distinct due to the presence of both a nitrile and a dimethylamino moiety, which may influence its reactivity and biological activity. Synonyms include Carbamic acid, dimethyl-, cyanomethyl ester (9CI) .
Properties
CAS No. |
153648-59-0 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
cyanomethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H8N2O2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 |
InChI Key |
DNGSJAVLBDTSLA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC#N |
Canonical SMILES |
CN(C)C(=O)OCC#N |
Synonyms |
Carbamic acid, dimethyl-, cyanomethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl N,N-Dimethylcarbamate
- Structure: Ethyl group (-CH2CH3) replaces the cyanomethyl substituent.
- Biological Activity : Ethyl N,N-dimethylcarbamate lacks teratogenicity in Syrian hamsters, unlike ethyl carbamate (urethan), which induces growth retardation and malformations . This highlights the critical role of substituents in modulating biological effects.
Cyclohexyl-N,N-Dimethylcarbamate
- Structure: Cyclohexyl group replaces the cyanomethyl substituent.
- Conformational Behavior : Exhibits solvent-dependent conformational equilibrium. In CCl4, the equatorial conformation dominates due to 1,3-diaxial steric hindrance. In polar solvents like CD3CN, solvation reduces axial interactions, increasing axial conformer populations .
- Synthesis: Prepared via established carbamate-forming reactions, such as coupling cyclohexanol with N,N-dimethylcarbamoyl chloride .
Diethyl [(N,N-Dimethylamino)cyanomethyl]phosphonate
- Structure: Phosphonate analog with a diethyl phosphoryl group and cyanomethyl-dimethylamino substituent.
- Synthesis: Synthesized from diethyl phosphite and (N,N-dimethylamino)(methoxy)cyanomethane under phase transfer catalysis or butyllithium conditions .
Physical and Chemical Properties
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